2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride
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Overview
Description
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride is a synthetic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxylation and Methylation: The hydroxyl and methyl groups can be introduced through standard organic synthesis techniques, such as Grignard reactions or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: The parent compound of the imidazole family, known for its broad range of biological activities.
2-methyl-1H-imidazole: A methyl-substituted imidazole with similar properties but lacking the fluorine and hydroxyl groups.
2-fluoro-1H-imidazole: A fluorine-substituted imidazole with similar properties but lacking the methyl and hydroxyl groups.
Uniqueness
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol hydrochloride is unique due to the combination of the fluorine, methyl, and hydroxyl groups, which can enhance its chemical reactivity, binding affinity, and selectivity for specific targets. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C7H12ClFN2O |
---|---|
Molecular Weight |
194.63 g/mol |
IUPAC Name |
2-fluoro-1-(1H-imidazol-2-yl)-2-methylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H11FN2O.ClH/c1-7(2,8)5(11)6-9-3-4-10-6;/h3-5,11H,1-2H3,(H,9,10);1H |
InChI Key |
UCYMHZOYXGKKNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(C1=NC=CN1)O)F.Cl |
Origin of Product |
United States |
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